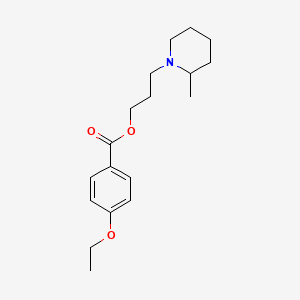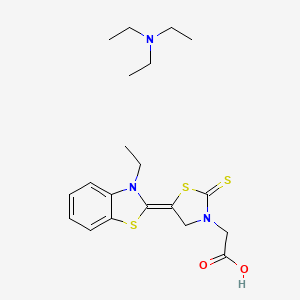
Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate is a complex organic compound that features a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidine ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The thioxothiazolidine moiety may contribute to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-Phenylbenzothiazole: Known for its anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
Benzothiazole-2-carboxylic acid: Investigated for its antimicrobial activity. Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
68758-84-9 |
|---|---|
Molecular Formula |
C20H29N3O2S3 |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-[(5E)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H14N2O2S3.C6H15N/c1-2-16-9-5-3-4-6-10(9)20-13(16)11-7-15(8-12(17)18)14(19)21-11;1-4-7(5-2)6-3/h3-6H,2,7-8H2,1H3,(H,17,18);4-6H2,1-3H3/b13-11+; |
InChI Key |
BKUNFOIECQMVFV-BNSHTTSQSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/3\CN(C(=S)S3)CC(=O)O.CCN(CC)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=C3CN(C(=S)S3)CC(=O)O.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



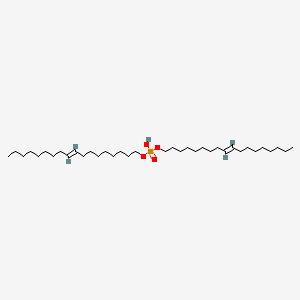
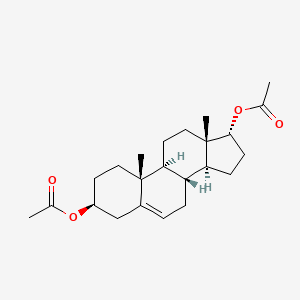
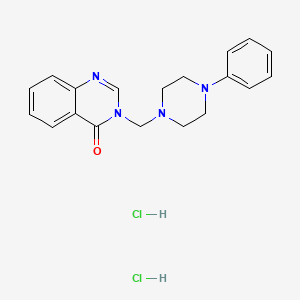
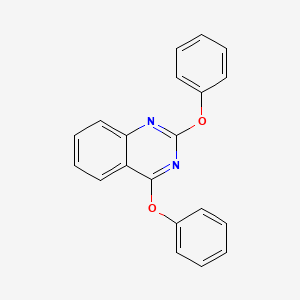
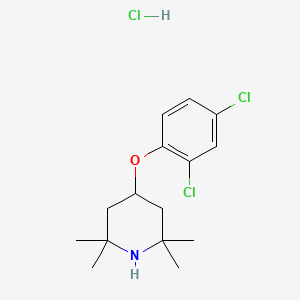
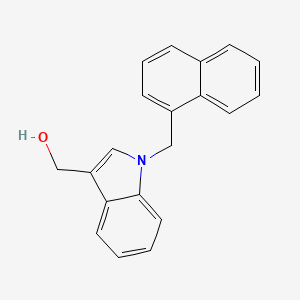
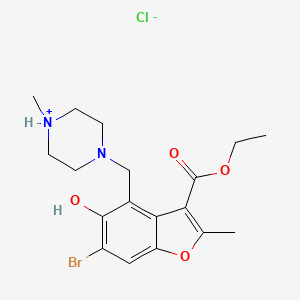
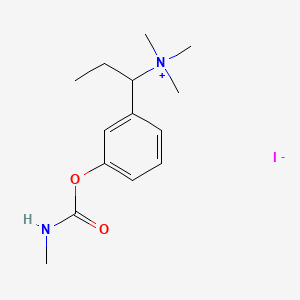
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
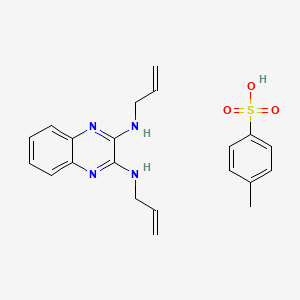
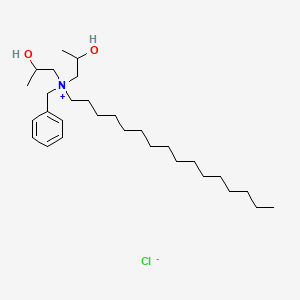
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
